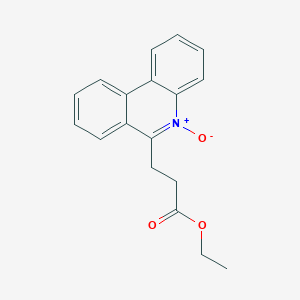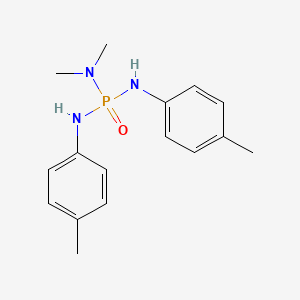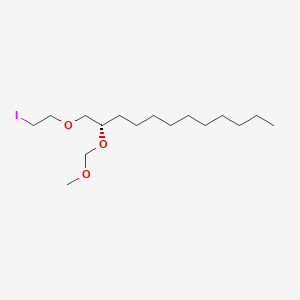
N-(2-Hydroxyethyl)-15-methylhexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-15-methylhexadecanamide is a chemical compound that belongs to the class of fatty acid amides It is characterized by the presence of a long hydrocarbon chain with a hydroxyl group and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-15-methylhexadecanamide typically involves the reaction of 15-methylhexadecanoic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:
[ \text{15-methylhexadecanoic acid} + \text{ethanolamine} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-15-methylhexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of N-(2-Oxoethyl)-15-methylhexadecanamide.
Reduction: Formation of N-(2-Aminoethyl)-15-methylhexadecanamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-15-methylhexadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-15-methylhexadecanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may interact with peroxisome proliferator-activated receptors (PPARs) and cannabinoid receptors, influencing lipid metabolism and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoylethanolamide: Another fatty acid amide with similar biological activities.
Oleoylethanolamide: Known for its role in appetite regulation and lipid metabolism.
Stearoylethanolamide: Studied for its anti-inflammatory properties.
Uniqueness
N-(2-Hydroxyethyl)-15-methylhexadecanamide is unique due to its specific structural features, such as the presence of a methyl group on the hexadecanamide chain. This structural variation can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
193264-52-7 |
|---|---|
Molekularformel |
C19H39NO2 |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-15-methylhexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-18(2)14-12-10-8-6-4-3-5-7-9-11-13-15-19(22)20-16-17-21/h18,21H,3-17H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
AHWBDRIMBBOKAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)

![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)

![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)


![2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide](/img/structure/B12568865.png)

![3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol](/img/structure/B12568878.png)

![Pyrrolo[3,4-b]indole, 2,4-dihydro-2-(phenylmethyl)-4-(phenylsulfonyl)-](/img/structure/B12568895.png)

![N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12568899.png)
